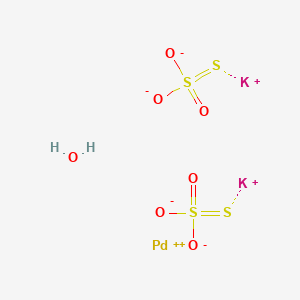
Bis(2-dichlorophosphinophenyl)ether
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-dichlorophosphinophenyl)ether can be synthesized through the reaction of diphenyl ether with dichlorophosphine. The reaction typically involves the following steps :
Dilution: Diphenyl ether (0.02 mol) is diluted in hexane (50 mL).
Addition of n-BuLi: A hexane solution of n-BuLi (42 mmol) is added dropwise at -78°C over approximately 5 minutes.
Reaction: The mixture is allowed to react for 1 hour at -78°C, then warmed to room temperature (approximately 25°C) and stirred for 16 hours.
Addition of Dichlorophosphine: A hexane solution of dichlorophosphine (42 mmol) is added dropwise at 0°C over approximately 5 minutes.
Final Reaction: The mixture is stirred at room temperature for 16 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is typically carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-dichlorophosphinophenyl)ether undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphine groups can be substituted with other nucleophiles.
Coordination Reactions: The phosphine groups can coordinate with metal centers to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used.
Major Products
Substitution Reactions: The major products are phosphine derivatives with substituted nucleophiles.
Coordination Reactions: The major products are metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Bis(2-dichlorophosphinophenyl)ether is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis(2-dichlorophosphinophenyl)ether involves its ability to act as a ligand and form complexes with metal centers. The phosphine groups coordinate with metal ions, stabilizing the metal center and facilitating various catalytic processes . The molecular targets include metal ions such as palladium, platinum, and rhodium, and the pathways involved include coordination and electron transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-diphenylphosphinophenyl)ether (DPEphos): A similar compound with diphenylphosphine groups instead of dichlorophosphine.
Xantphos: Another diphosphine ligand with a different backbone structure.
Uniqueness
Bis(2-dichlorophosphinophenyl)ether is unique due to its dichlorophosphine groups, which provide different reactivity and coordination properties compared to other phosphine ligands. This makes it suitable for specific catalytic applications where other ligands may not be as effective .
Eigenschaften
IUPAC Name |
dichloro-[2-(2-dichlorophosphanylphenoxy)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4OP2/c13-18(14)11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)19(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGVZTTZQALKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2P(Cl)Cl)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746449 | |
| Record name | [Oxydi(2,1-phenylene)]bis(phosphonous dichloride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293994-89-4 | |
| Record name | [Oxydi(2,1-phenylene)]bis(phosphonous dichloride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1293994-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)








![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)


![Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B1512815.png)
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)
